![molecular formula C25H19ClN2O5 B4875260 4-({2-chloro-4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B4875260.png)
4-({2-chloro-4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-6-methoxyphenoxy}methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({2-chloro-4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-6-methoxyphenoxy}methyl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a phenoxy group substituted with chloro, cyano, and methoxy groups.
Métodos De Preparación
The synthesis of 4-({2-chloro-4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-6-methoxyphenoxy}methyl)benzoic acid involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of the benzoic acid derivative, followed by the introduction of the phenoxy group and subsequent substitutions to introduce the chloro, cyano, and methoxy groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-({2-chloro-4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-6-methoxyphenoxy}methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with desired chemical and physical properties.
Mecanismo De Acción
Similar compounds to 4-({2-chloro-4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-6-methoxyphenoxy}methyl)benzoic acid include other benzoic acid derivatives with similar substitution patterns. These compounds may share some chemical properties but differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Comparación Con Compuestos Similares
- 4-({2-chloro-4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-6-methoxyphenoxy}methyl)benzoic acid
- This compound
- This compound
Propiedades
IUPAC Name |
4-[[4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]-2-chloro-6-methoxyphenoxy]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O5/c1-32-22-13-17(11-19(14-27)24(29)28-20-5-3-2-4-6-20)12-21(26)23(22)33-15-16-7-9-18(10-8-16)25(30)31/h2-13H,15H2,1H3,(H,28,29)(H,30,31)/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZODXUJCGPXUQX-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2)Cl)OCC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2)Cl)OCC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 5-{[(dimethylamino)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4875179.png)
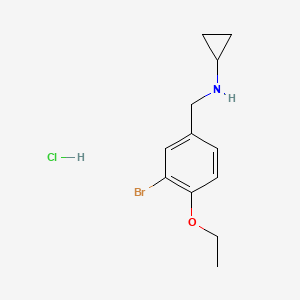
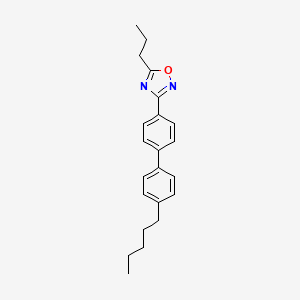
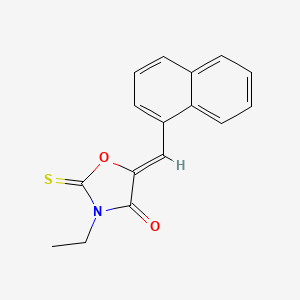
![ethyl N-[3-(2-furyl)acryloyl]-beta-alaninate](/img/structure/B4875197.png)
![1-[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B4875200.png)
![1,4-dimethyl-1H-pyrido[2,3-b]indole](/img/structure/B4875207.png)
![N-(2,4-difluorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4875215.png)
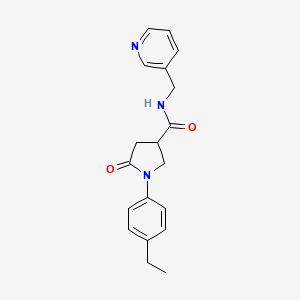
![N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4875221.png)
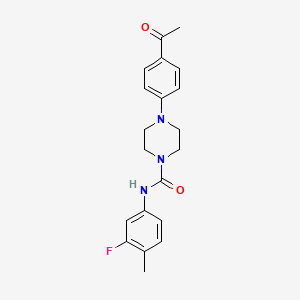
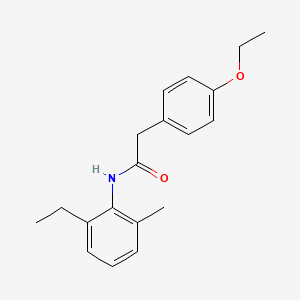
![2-({4-allyl-5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4H-1,2,4-triazol-3-yl}thio)-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B4875272.png)
![N-{[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4875280.png)
